2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol
CAS No.:
Cat. No.: VC18229456
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO3 |
---|---|
Molecular Weight | 211.26 g/mol |
IUPAC Name | 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol |
Standard InChI | InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
Standard InChI Key | JMSWRWMZUVBPPP-UHFFFAOYSA-N |
Canonical SMILES | CC(CO)(C1=C(C=C(C=C1)OC)OC)N |
Introduction
Molecular Structure and Stereochemical Considerations
Core Structural Features
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol consists of a three-carbon propane backbone with distinct functional groups:
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A hydroxyl group (-OH) at the first carbon (propan-1-ol).
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An amino group (-NH2) and a 2,4-dimethoxyphenyl ring at the second carbon.
The methoxy substitutions at the 2- and 4-positions of the phenyl ring introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity .
Table 1: Key Molecular Properties
Property | Value | Source Analog Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 211.26 g/mol | |
Hydrogen Bond Donors | 2 (-OH, -NH2) | |
Hydrogen Bond Acceptors | 4 (3 oxygen, 1 nitrogen) | |
Rotatable Bonds | 4 |
Stereoisomerism and Conformational Analysis
Synthetic Methodologies and Challenges
Retrosynthetic Pathways
The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol could involve the following steps:
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Phenyl Group Introduction: A Friedel-Crafts alkylation or Grignard reaction to attach the 2,4-dimethoxyphenyl moiety to a propanol precursor.
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Amination: Nucleophilic substitution or reductive amination to introduce the amino group at C2 .
Table 2: Hypothetical Synthesis Route
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Phenyl Group Attachment | 2,4-Dimethoxybenzene, AlCl3 |
2 | Hydroxyl Group Protection | Trimethylsilyl chloride |
3 | Amination | Ammonia, Pd/C hydrogenation |
4 | Deprotection | Tetrabutylammonium fluoride |
Optimization Challenges
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Regioselectivity: Competing reactions at the phenyl ring’s 2- and 4-positions may require directing groups or protective strategies .
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Steric Hindrance: The bulky 2,4-dimethoxyphenyl group could impede amination efficiency, necessitating high-pressure conditions .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s solubility profile is influenced by its polar functional groups:
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Aqueous Solubility: Moderate (~50 mg/mL) due to hydrogen-bonding capacity .
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LogP (Octanol-Water): Estimated at 0.5, indicating balanced hydrophilicity/lipophilicity .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 120–140°C, with decomposition above 200°C .
Hazard Type | Precautionary Measures |
---|---|
Skin Contact | Nitrile gloves, lab coat |
Inhalation | Fume hood, N95 respirator |
Storage | Cool, dry environment (<25°C) |
Future Research Directions
Stereoselective Synthesis
Developing asymmetric catalytic methods (e.g., using chiral ligands) to isolate therapeutically relevant enantiomers .
Structure-Activity Relationship (SAR) Studies
Systematic modification of methoxy positions and amino group substituents to optimize receptor binding .
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